9-(1,5-dimethyl-1H-pyrazol-4-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
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Overview
Description
9-(1,5-dimethyl-1H-pyrazol-4-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that combines a pyrazole ring with a triazoloquinazoline framework, making it an interesting subject for various scientific studies.
Preparation Methods
The synthesis of 9-(1,5-dimethyl-1H-pyrazol-4-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazole ring, followed by the construction of the triazoloquinazoline framework. Common reagents used in these reactions include hydrazine, aldehydes, and various catalysts to facilitate the formation of the desired heterocyclic structures. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrazole or triazoloquinazoline rings. Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
9-(1,5-dimethyl-1H-pyrazol-4-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its role as an enzyme inhibitor or receptor modulator.
Industry: It may be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and triazoloquinazoline rings can interact with active sites on enzymes, inhibiting their activity or modulating their function. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar compounds include other pyrazole and triazoloquinazoline derivatives. Compared to these compounds, 9-(1,5-dimethyl-1H-pyrazol-4-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is unique due to its specific substitution pattern and the combination of both pyrazole and triazoloquinazoline frameworks. This uniqueness may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C14H16N6O |
---|---|
Molecular Weight |
284.32 g/mol |
IUPAC Name |
9-(1,5-dimethylpyrazol-4-yl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C14H16N6O/c1-8-9(6-16-19(8)2)13-12-10(4-3-5-11(12)21)18-14-15-7-17-20(13)14/h6-7,13H,3-5H2,1-2H3,(H,15,17,18) |
InChI Key |
SGHKVABVMOFADI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)C2C3=C(CCCC3=O)NC4=NC=NN24 |
Origin of Product |
United States |
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